![molecular formula C21H18BrN7O B2752112 (2-bromophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920405-48-7](/img/structure/B2752112.png)
(2-bromophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(2-bromophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone” is a complex organic molecule. It contains a bromophenyl group, a phenyl group, a triazolopyrimidine group, and a piperazine group .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions . The synthesis process typically involves the formation of the triazolopyrimidine core, followed by the attachment of the phenyl and bromophenyl groups . The exact synthesis process for this specific compound is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple aromatic rings and heterocyclic structures . The presence of nitrogen in the triazolopyrimidine group and the piperazine group contributes to the compound’s reactivity .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
A new series of novel triazole analogues of piperazine, including compounds similar to (2-bromophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone, have been synthesized and evaluated for their antibacterial activity. These compounds exhibited significant inhibition against human pathogenic bacteria such as Escherichia coli, Klebsiella pneumoniae, Shigella dysentriae, and Shigella flexnei, highlighting their potential for further development as antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).
Antimicrobial Activities
Similarly, certain 1,2,4-triazole derivatives have been synthesized and tested for their antimicrobial activities, demonstrating good or moderate activities against a variety of microbial strains. This suggests the versatility of such compounds in combating microbial infections and their potential utility in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Antagonist Activity and Potential Antitumor Applications
Compounds with structures related to (2-bromophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone have shown potent antagonist activity against certain receptors, indicating potential utility in medical research and drug development, particularly in the field of oncology and as treatments for other conditions (Watanabe et al., 1992).
Antioxidant Properties
Derivatives of (2-bromophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone have been explored for their antioxidant properties, suggesting their potential as therapeutic agents in diseases caused by oxidative stress. These studies demonstrate the capability of such compounds to scavenge free radicals and act as antioxidants (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Anticoronavirus and Antitumoral Activity
Recent research has identified derivatives with potential in vitro anticoronavirus and antitumoral activity, highlighting the significant therapeutic potential of compounds in this chemical class against emerging viral pathogens and cancer. These findings underscore the importance of such compounds in the development of new therapeutic agents (Jilloju et al., 2021).
Eigenschaften
IUPAC Name |
(2-bromophenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN7O/c22-17-9-5-4-8-16(17)21(30)28-12-10-27(11-13-28)19-18-20(24-14-23-19)29(26-25-18)15-6-2-1-3-7-15/h1-9,14H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSUSAMAAFDXOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C5=CC=CC=C5Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-bromophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2752029.png)
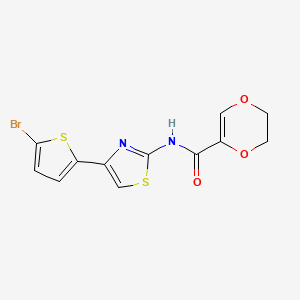
methanamine](/img/structure/B2752032.png)
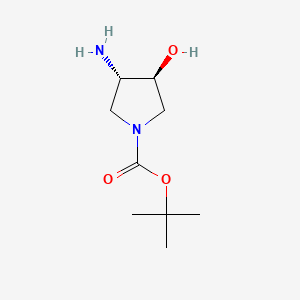
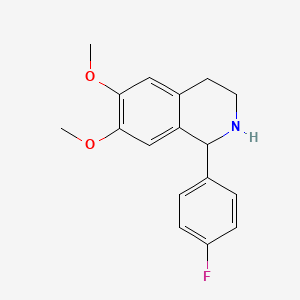
![1-(2,5-dimethoxyphenyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2752040.png)
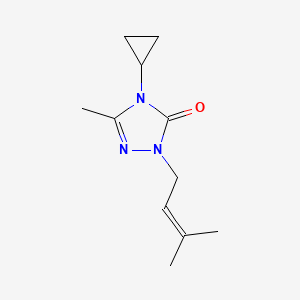
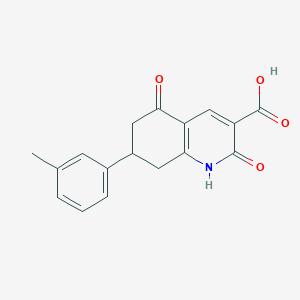
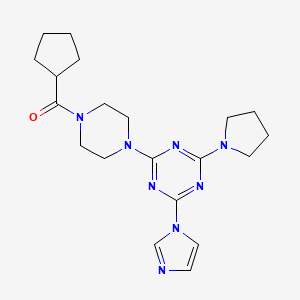
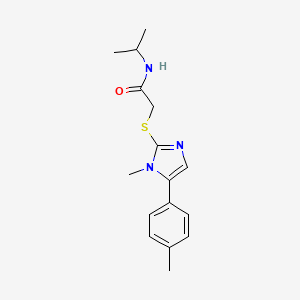
![{5-amino-1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B2752048.png)
![6-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-N-(3,4-dimethoxyphenethyl)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2752049.png)
![3-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]-1-(oxolan-2-ylmethyl)thiourea](/img/structure/B2752051.png)
![2-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2,2-dimethylpropanoate](/img/structure/B2752052.png)